molecular formula C8H10N2S B13092320 2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine CAS No. 26131-42-0

2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13092320
CAS No.: 26131-42-0
M. Wt: 166.25 g/mol
InChI Key: CKXPPDWBZSHQMR-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features a thiophene ring fused with a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. One common method is the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea under acidic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or Bronsted acids to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrahydropyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered heterocyclic compound with a sulfur atom.

    Pyrimidine: A six-membered heterocyclic compound with two nitrogen atoms.

    Dihydropyrimidine: A reduced form of pyrimidine with potential biological activities.

Uniqueness

2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to the combination of the thiophene and tetrahydropyrimidine rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile building block in synthetic chemistry and its applicability in medicinal chemistry .

Properties

CAS No.

26131-42-0

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-thiophen-2-yl-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C8H10N2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1,3,6H,2,4-5H2,(H,9,10)

InChI Key

CKXPPDWBZSHQMR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)C2=CC=CS2

Origin of Product

United States

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